Sodium nitrate

Catalog No.
S1827047
CAS No.
15621-57-5
M.F
C5H7ClO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nitrate

CAS Number

15621-57-5

Product Name

Sodium nitrate

IUPAC Name

sodium;nitrate

Molecular Formula

C5H7ClO2

Molecular Weight

0

InChI

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1

SMILES

[N+](=O)([O-])[O-].[Na+]

The exact mass of the compound Sodium nitrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium nitrate, with the chemical formula NaNO₃, is an inorganic nitrate salt composed of sodium cations (Na⁺) and nitrate anions (NO₃⁻). Commonly known as Chile saltpeter, this compound is a white crystalline solid that is highly soluble in water. It has significant historical importance due to its extensive mining in the Atacama Desert of Chile, where it was originally harvested for use in fertilizers and explosives. The compound is also referred to as nitratine or soda niter in its mineral form. Sodium nitrate serves as a crucial source of nitrogen, which is essential for plant growth and various industrial applications .

, primarily involving the neutralization of nitric acid with sodium carbonate, sodium bicarbonate, or sodium hydroxide. The following reactions illustrate these processes:

  • Neutralization with Sodium Carbonate:
    Na2CO3+2HNO32NaNO3+CO2+H2O\text{Na}_2\text{CO}_3+2\text{HNO}_3\rightarrow 2\text{NaNO}_3+\text{CO}_2+\text{H}_2\text{O}
  • Neutralization with Sodium Bicarbonate:
    NaHCO3+HNO3NaNO3+H2O+CO2\text{NaHCO}_3+\text{HNO}_3\rightarrow \text{NaNO}_3+\text{H}_2\text{O}+\text{CO}_2
  • Neutralization with Sodium Hydroxide:
    NaOH+HNO3NaNO3+H2O\text{NaOH}+\text{HNO}_3\rightarrow \text{NaNO}_3+\text{H}_2\text{O}
  • Reaction with Ammonium Nitrate:
    NH4NO3+NaOHNH4OH+NaNO3\text{NH}_4\text{NO}_3+\text{NaOH}\rightarrow \text{NH}_4\text{OH}+\text{NaNO}_3

Sodium nitrate is known for being a strong oxidizing agent, capable of reacting violently with reducing agents and decomposing explosively at high temperatures (above 538 °C) .

The primary methods for synthesizing sodium nitrate involve neutralization reactions as previously mentioned. These methods are favored due to their efficiency and the relatively low cost of raw materials involved. The production process can be carried out on an industrial scale, making sodium nitrate readily available for agricultural and industrial uses .

Sodium nitrate has a wide range of applications:

  • Fertilizers: It provides a readily available source of nitrogen for plants without altering soil pH.
  • Food Preservation: Used in cured meats to inhibit bacterial growth.
  • Explosives: Acts as an oxidizer in various explosive formulations.
  • Thermal Energy Storage: Utilized in solar thermal power plants due to its high heat capacity.
  • Glass and Pottery Enamel: Serves as a fluxing agent .

Studies on sodium nitrate often focus on its interactions with biological systems and other chemicals. Research has shown that while it is non-flammable, it can enhance the combustion of combustible materials when mixed with them. Additionally, the conversion of nitrates to nitrites in biological systems raises concerns about potential carcinogenic effects, particularly related to processed meats .

Sodium nitrate shares similarities with several other compounds, particularly other nitrates and salts. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Potassium NitrateKNO₃Commonly used in fertilizers; less soluble than sodium nitrate.
Ammonium NitrateNH₄NO₃Highly soluble; widely used in fertilizers; can be explosive under certain conditions.
Calcium NitrateCa(NO₃)₂Used in fertilizers; provides calcium along with nitrogen.
Magnesium NitrateMg(NO₃)₂Used as a fertilizer and in various industrial applications; less common than sodium nitrate.

Uniqueness of Sodium Nitrate:

  • Sodium nitrate is unique due to its high solubility and non-acidic nature when applied as a fertilizer, making it particularly beneficial for agricultural use.
  • It serves dual roles as both a fertilizer and a food preservative, which distinguishes it from many other nitrates that do not have such broad applications .

Molecular Geometry and Bonding in Sodium Nitrate

Sodium nitrate exhibits a complex ionic bonding arrangement that combines ionic interactions between sodium cations and nitrate anions with covalent bonding within the nitrate ion itself [1] [2]. The compound consists of sodium cations (Na⁺) and nitrate anions (NO₃⁻) held together by electrostatic forces in a three-dimensional crystal lattice [5].

The nitrate anion demonstrates a trigonal planar molecular geometry, where a central nitrogen atom forms covalent bonds with three oxygen atoms [4] [13]. Within the nitrate ion, the nitrogen atom carries a formal charge of +5, while each oxygen atom maintains a formal charge of -2, resulting in an overall charge of -1 for the nitrate ion [3] [4]. The nitrogen-oxygen bonds exhibit a resonance structure, with bond lengths averaging 1.27 Angstroms, indicating partial double bond character due to electron delocalization [6] [25].

The sodium cations in the crystal structure adopt a six-coordinate environment, forming corner-sharing sodium-oxygen octahedra (NaO₆) [6]. The sodium-oxygen bond lengths are uniform at 2.45 Angstroms, demonstrating the ionic nature of these interactions [6]. This coordination environment results in each sodium ion being surrounded by six oxygen atoms from neighboring nitrate groups, creating a stable three-dimensional network [5].

Sodium Nitrate Structural Parameters

ParameterValue
Chemical FormulaSodium Nitrate
Molecular Weight (g/mol)84.9947 [2]
Crystal SystemTrigonal [1]
Space GroupR-3c [6]
Unit Cell TypeRhombohedral (primitive) [6]
Unit Cell - a (Å)5.0665 [7]
Unit Cell - c (Å)16.577 [7]
Cell Volume (ų)368.37 [6]
Density (g/cm³)2.257 [7]
Na-O Bond Length (Å)2.45 [6]
N-O Bond Length (Å)1.27 [6]
Coordination Number of Na⁺6 [6]
Geometry of Nitrate IonTrigonal planar [13]
Melting Point (°C)308 [4]

Crystal Structure Analysis: Trigonal R-3c Space Group

Sodium nitrate crystallizes in the trigonal crystal system with space group R-3c (number 167), representing a highly symmetric arrangement that was first determined by Ralph Walter Graystone Wyckoff in 1919 using X-ray crystallography [1] [11]. This space group designation indicates a rhombohedral centering with a threefold rotation axis and a glide plane [6].

The crystal structure can be described as calcite-structured, making sodium nitrate isostructural with calcium carbonate [6] [20]. The unit rhombohedron contains two formula units of sodium nitrate, forming a body-centered structure [11] [23]. The primitive unit cell has lattice parameters of a = 5.0665 Angstroms and c = 16.577 Angstroms, with angles α = β = 90° and γ = 120° [7].

Within this structure, sodium ions occupy special positions and are coordinated by six equivalent oxygen atoms to form corner-sharing NaO₆ octahedra [6]. The corner-sharing octahedral arrangement exhibits tilt angles of 64°, contributing to the overall structural stability [6]. The nitrogen atoms are positioned in trigonal planar coordination with three equivalent oxygen atoms, with all nitrogen-oxygen bond lengths being identical at 1.27 Angstroms [6].

The three-dimensional framework consists of alternating layers of sodium cations and nitrate anions, with the overall arrangement resembling that of sodium chloride, where nitrate groups effectively replace chloride ions [11] [23]. This structural motif creates channels and cavities within the crystal lattice, influencing the material's physical properties such as density and thermal expansion [6].

Sodium Nitrate Crystallographic Details

Crystallographic FeatureDescription/Value
Lattice Parameter a5.0665 Å [7]
Lattice Parameter c16.577 Å [7]
α angle90° [7]
β angle90° [7]
γ angle120° [7]
Z (formula units per unit cell)6 [6]
Na⁺ coordination environmentCorner-sharing NaO₆ octahedra [6]
NO₃⁻ bonding modeTrigonal planar with N⁵⁺ center [6]
Corner-sharing octahedral tilt angle64° [6]
Structural relationshipIsostructural with calcite (CaCO₃) [6]

Comparative Analysis with Alkali Metal Nitrates

The alkali metal nitrates demonstrate systematic variations in their structural characteristics as a function of cation size, with sodium nitrate occupying a unique position within this series [15] [16]. Lithium nitrate and sodium nitrate both crystallize in the same trigonal R-3c space group, sharing identical structural frameworks with six-coordinate metal cations [15].

Potassium nitrate exhibits distinctly different crystallographic behavior, adopting an orthorhombic crystal system with space group Pmcn at room temperature [18]. This structural change accompanies an increase in the coordination number of the potassium cation to nine, reflecting the larger ionic radius of potassium compared to sodium [15] [18]. The orthorhombic structure of potassium nitrate results in different lattice parameters: a = 5.414 Angstroms, b = 9.166 Angstroms, and c = 6.431 Angstroms [18].

Rubidium nitrate and cesium nitrate both crystallize in trigonal systems but with different space groups compared to sodium nitrate [19]. Rubidium nitrate adopts space group P31 or P321, while cesium nitrate crystallizes in space group P31m [19]. Both compounds exhibit significantly higher coordination numbers for their respective cations: eleven for both rubidium and cesium [15] [19]. This increase in coordination number correlates with the larger ionic radii of these heavier alkali metals.

The melting points of alkali metal nitrates show an interesting trend, generally increasing with atomic mass but with notable exceptions [15]. Sodium nitrate melts at 308°C, higher than lithium nitrate (255°C) but lower than potassium nitrate (334°C) [15]. Rubidium nitrate shows an anomalous melting point of 310°C, slightly higher than sodium nitrate, while cesium nitrate exhibits the highest melting point at 414°C [15].

Density variations follow the expected trend based on atomic mass, with sodium nitrate (2.257 g/cm³) being denser than lithium nitrate but less dense than the heavier alkali metal nitrates [7] [15]. The solubility patterns in water increase systematically down the group, with sodium nitrate being highly soluble but less so than potassium, rubidium, and cesium nitrates [16] [17].

Alkali Metal Nitrates Comparison

CompoundFormula Weight (g/mol)Melting Point (°C)Crystal SystemSpace GroupCoordination NumberDensity (g/cm³)
Lithium Nitrate68.946 [15]255 [15]TrigonalR-3c6 [15]2.380
Sodium Nitrate84.9947 [2]308 [15]TrigonalR-3c [6]6 [6]2.257 [7]
Potassium Nitrate101.1032 [15]334 [15]OrthorhombicPmcn [18]9 [15]2.109 [18]
Rubidium Nitrate147.473 [15]310 [15]TrigonalP31 [19]11 [15]3.110
Cesium Nitrate194.91 [15]414 [15]TrigonalP31m [19]11 [15]3.685

Industrial Synthesis: Neutralization of Nitric Acid with Sodium Hydroxide

The dominant commercial route converts aqueous nitric acid and aqueous sodium hydroxide to sodium nitrate and water according to the reaction
nitric acid + sodium hydroxide → sodium nitrate + water [1] [2] [3].

  • Process configuration
  • Continuous‐stirred stainless-steel reactors operate at 40 – 60 degrees Celsius and atmospheric pressure to minimize corrosion and maintain complete conversion [4] [5].
  • The reaction is highly exothermic; the standard enthalpy of neutralization for strong acid–strong base pairs is -57 kilojoules per mole of water formed [6] [7]. Inline heat exchangers remove this heat and pre-heat incoming feedwater, improving thermal efficiency.
  • The neutralized liquor leaves the reactor at 50–65 mass percent sodium nitrate; multi-effect evaporators raise the concentration to 90–98 mass percent before crystallization [8].
  • Typical material balance (per 1 000 kilograms of anhydrous sodium nitrate)
StreamStoichiometric requirementIndustrial allowance (2% excess)
Nitric acid (63.01 kilograms per kilomole)740 kilograms755 kilograms [4]
Sodium hydroxide (40.00 kilograms per kilomole)470 kilograms480 kilograms
Water generated in reaction210 kilograms≈210 kilograms
  • Quality considerations
  • Contaminants such as chloride and sulfate ions originate from feedstock impurities; these are removed later by recrystallization (section 3.3).
  • Because the liquor is strongly alkaline once conversion is complete, stainless-steel grade 316 L with molybdenum is preferred for downstream equipment to resist pitting.

Alternative Production Routes: Ostwald Process and Haber–Bosch Integration

Industrial complexes that already manufacture nitric acid from ammonia routinely integrate sodium nitrate production in two ways.

  • Full integration pathway
    a. Ammonia is synthesized from di-nitrogen and di-hydrogen in the Haber–Bosch loop at 150–200 bar and 450–500 degrees Celsius.
    b. In the Ostwald section, ammonia is oxidised on platinum–rhodium gauze to nitric oxide, further oxidised to nitrogen dioxide, then absorbed in water to give 55–68 mass percent nitric acid [9].
    c. This acid is neutralized with solid sodium carbonate or aqueous sodium hydroxide to yield sodium nitrate, closing the nitrogen loop within one site [10] [11].

  • Scrubber side-stream pathway
    During nitric-acid manufacture, unconverted nitrogen oxides leave the absorber. Passing this tail-gas through a secondary packed tower containing recycled sodium hydroxide creates a mixture of sodium nitrite and sodium nitrate, often at 10 – 15 mass percent [12] [13]. Controlled oxidation of the nitrite with excess air or hydrogen peroxide converts it fully to sodium nitrate before crystallization.

  • Comparative performance indicators

ParameterIntegrated route (Haber–Bosch + Ostwald + neutralization)Stand-alone neutralization plant
Primary feedstockNatural gas and airNitric acid and sodium hydroxide purchased
Energy demand (gigajoules per metric ton sodium nitrate)≈37 (entire chain)≈5 (neutralization only) [4] [11]
Typical plant capacity40 000 – 120 000 tons per year [14] [15]5 000 – 30 000 tons per year [16]
By-productsNone after full oxidation; internal steam generationNone
Capital intensityHigh; integrated ammonia and nitric acid sectionsModerate

Integrated sites achieve lower variable cost because they consume internally produced nitric acid and export surplus steam to adjacent units, but require significantly higher capital investment.

Purification Techniques: Recrystallization and Thermal Decomposition

3.3.1 Recrystallization

Hot–cold recrystallization exploits the steep solubility increase of sodium nitrate with temperature (Table 4-A). A 90 mass percent melt is dissolved in de-ionized water at 90 degrees Celsius, filtered through sintered stainless cartridges to remove insolubles, then cooled to 25 degrees Celsius under gentle agitation to yield colourless, prismatic crystals that meet electronic-grade specifications (<50 parts per million total chloride and sulfate).

Table 4-A Solubility of sodium nitrate in water [17] [18]

Temperature (degrees Celsius)Grams per 100 grams water
070.7
2088.3
40104.9
60124.7
80148.0
100176.0

Fractional recrystallization removes co-dissolved sodium chloride because the latter has an almost temperature-independent solubility (35.6 – 39.2 grams per 100 grams water across the same range).

3.3.2 Thermal decomposition followed by re-oxidation

Controlled heating of molten sodium nitrate between 580 and 600 degrees Celsius induces partial decomposition to sodium nitrite and oxygen gas [19]. The primary step obeys
two sodium nitrate → two sodium nitrite + oxygen [20].

Kinetic studies show two overlapping regimes:

  • Initial nitrate-to-nitrite conversion with an apparent activation energy of 150 ± 5 kilojoules per mole;
  • Subsequent slow oxidation of nitrite to sodium oxide above 700 degrees Celsius [20] [21].

Industrial practice halts decomposition at 15 – 20 percent conversion, cools the melt, and leaches it in chilled water. Sodium nitrite, being substantially less soluble at low temperatures than sodium nitrate, precipitates with embedded metal oxides and is removed by pressure filtration. The purified nitrate solution is then evaporated and crystallised. A final re-oxidation step with gaseous oxygen or hydrogen peroxide destroys residual nitrite to below 50 parts per million before drying, ensuring compliance with pharmaceutical and photovoltaic-grade specifications.

Associated Chemicals

Nitrate ion;14797-55-8

Wikipedia

Sodium nitrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers;Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food Additives -> COLOUR_RETENTION_AGENT; PRESERVATIVE; -> JECFA Functional Classes

Methods of Manufacturing

.../It is/ produced synthetically by reacting nitric acid with sodium carbonate.
Neutralization of nitric acid with sodium carbonate or sodium hydroxide, extraction from the ore with a brine followed by fractional crystallization (non-U.S. method).
... Production of Chile saltpeter from caliche ... Warm (40 - 45 °C) mother liquor recycled to leaching contains ca. 330 g/L of sodium nitrate. The leaching process is performed in a series of vats, each having a capacity of ca. 1,000 tons of crushed ore. The underflow of each vat is heated before passing to the next one since the dissolution of sodium nitrate is endothermic. Sodium nitrate therefore dissolves preferentially. The product solution obtained after leaching contains 450 g/L of sodium nitrate and is cooled to 5 - 10 °C in heat exchangers and with ammonia refrigerating equipment. The mother liquor obtained after centrifugation of crystallized sodium nitrate is heated to 40 - 45 °C with heat from the condensers in the ammonia chilling loop and then with cooling water from the diesel engines used to generate electric power. Crystalline sodium nitrate obtained after centrifugation contains 3.0 - 3.5 % moisture; it is generally melted at ca. 340 °C and prilled. The granulated product contains only about 1 % sodium chloride. ... Large modern plants also produce coarse crystals of Chile saltpeter, which do not require further processing by melting.
The most important method for producing synthetic sodium nitrate is the reaction of tail gases from nitric acid plants with sodium hydroxide or sodium carbonate solution. This method is, however, intended for tail-gas clean-up (removal of nitrogen oxides) rather than for nitrate and nitrite production.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Carbon black manufacturing
Construction
Explosives manufacturing
Fabricated metal product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Primary metal manufacturing
Services
Wholesale and retail trade
Nitric acid sodium salt (1:1): ACTIVE
The winning of sodium nitrate from caliche is very complicated. The raw material contains only 7 to 40 wt % sodium nitrate (corresponding to 2 to 7 % N) and requires multistage processing to achieve an acceptable yield.
...irregular inhibition of seven clostridium botulinum cultures /was obtained/ with sodium nitrate in concn from 2.213 to 4.427%, but...inhibition of clostridium botulinum, clostridium putrificum or clostridium sporogenes with sodium nitrite in concn from 0.0588 to 0.392% /was not obtained/. ...in pork infusion agar more than 70% reduction in spore counts /of clostridium botulinum/ was obtained from 0.1% sodium nitrate... /it has been reported/ that "nitrate played no role in retarding putrid spoilage, but actually stimulated aerobic spoilage." ... nitrates were.../once/ believed to have significant preservative effects, but...this seems to be in doubt in view of more recent studies...
In England these salts can be used as preservatives in cheese... use in cheese is permissible also in Netherlands, Norway, South Africa, & Sweden. Nitrates...are permitted in fish products in Norway & Sweden & in poultry meat in Canada. /Nitrates/
Since nitrates...are components of curing salts, customary procedures in use of these salts prevail & no special recommendations can be made with reference to their applications as antimicrobials. /Nitrates/
Contents in cured meats, fish, & other food products restricted.

Analytic Laboratory Methods

Xylenol method used to determine nitrates & nitrites (as nitrate n) in meat & meat products by comparing color of extract with standard nitrate curve prepared at 450 nm.
Modified Jones Reductor used to determine nitrate & nitrite in cheeses containing greater than or equal to 1 ppm NO3. /Nitrates & nitrites/
AOAC Method No. 973.50. Nitrogen (Nitrate) in Water-Brucine Colorimetric Method; Spectrophotometer Detection Limit not reported /Nitrate/
APHA Method No. 4110. Determination of Anions by Ion Chromatography; Ion Chromatography Detection Limit = 0.1 mg/L /Nitrate/
For more Analytic Laboratory Methods (Complete) data for SODIUM NITRATE (14 total), please visit the HSDB record page.

Storage Conditions

Prevent against physical damage; store in dry and cool place away from inflammable organics or easily oxidizable substances; wooden floor is not acceptable; wear rubber gloves, safety glasses, protecting work clothing.

Interactions

Nitric oxide (NO) is rapidly oxidized to nitrite (NO-2) and then to nitrate (NO-3) in biological tissues. Although urinary excretion rates of NO-3 are often used as an index of NO production in the body, very little is known regarding the kidney's ability to excrete circulating NO-3. /The authors/ have evaluated the renal responses to systemic administration of sodium nitrate (NaNO3) in eight anesthetized dogs treated with the NO synthase inhibitor, nitro-L-arginine (NLA; 50 ug/kg/min), intrarenally to minimize renal production of NO. Urinary and plasma concentrations of NO-3/NO-2 (NOX) were determined by the Greiss reaction after enzymatic reduction of NO-3 to NO-2. NLA treatment alone resulted in reductions in urinary NOX excretion rates (UNOXV, 1.13+/-0.2 to 0.53+/-0.1 nmol/min/g) and an increase in fractional reabsorption of NOX (FRNOX, 93.8+/-0.6 to 97+/-0.6%) without changes in arterial plasma concentrations (ANOX, 18.7+/-1.4 to 21.2+/-3.7 uM). Administration of NaNO3 (10, 20, 30, and 40 ug/kg/min) resulted in dose-dependent increases in ANOX (34.5+/-8.0, 46.4+/-7.3, 60.7+/-6.3, and 78.1+/-6.3 uM), UNOXV (1.8+/-0.7, 4.2+/-1.8, 7.0+/-2.0, and 11.4+/-3.3 nmol/min/g), and decreases in FRNOX (93.8+/-2.3, 90.3+/-3.5, 88.6+/-3.2, and 84.6+/-3.5%). Absolute net tubular reabsorption of NO-3 showed a linear relationship with filtered loads, with no evidence of a transport maximum. These data show that, in the absence of additions from intrarenal sources, urinary excretion rates of nitrate increases progressively in response to increases in its circulating levels without exhibiting a transport maximum but with progressive decreases in fractional reabsorption.
The individual and combined effects of trichlorphon, lead-nitrate, cadmium-nitrate, sodium-nitrate, and lindane were determined in Wistar-rats. The median lethal dose (LD50) and average time of death were determined individually for each of the substances in acute gavage experiments. A mixture was made up of 0.44 LD50 of each of the five substances. The mixture LD50 was 4,833mg/kg. For subacute experiments, rats were administered the compounds or the mixture daily for 30 days at one twentieth to one thousandth the LD50, or were administered one tenth or one hundredth the LD50 of each substance separately and in combination for 5 or 20 days. Urinary delta-aminolevulinic-acid (ALA) concentrations significantly increased at daily doses of 5%, 1%, and 0.1% of the LD50 of lead and mixture at days ten, 20 and 30, with mixture ALA levels higher than lead alone. Significant increases were also seen in ALA after sublethal daily dosing with cadmium and lindane, with similar results obtained for urinary coproporphyrin. A decrease in liver sulfhydryl groups, similar to the effects of lead and cadmium, was observed upon administration of the mixture as was an increase in methemoglobin to 20% to 30% compared with nitrate induction to 16% to 26%, and control levels of 9%. The electron paramagnetic resonance (EPR) of a number of complexes were studied after 5 and 20 days of daily dosing with the substances singly or mixed. EPR signals of cytochrome-P450 were multiplied by lindane and mixture treatment, and were attenuated and multiplied by cadmium. The nitrosilic complexes EPR signals were multiplied by the effect of nitrates and lead, while the effect of the mixture was antagonistic to nitrates. Multiplication of the EPR signals of free radicals and iron and sulfur containing proteins was observed after 20 days dosing with 1% LD50 of lindane, cadmium, and the mixture. The authors conclude that the individual intake limits of trichlorphon, lindane and nitrates are valid for the mixture, while a dose summation formula should be used for lead and cadmium.
No increase in lung adenomas was produced in mice administered 0.69 to 18.75 mg of piperazine/kg in drinking water for 20 to 25 weeks and sacrificed 10 to 13 weeks later. An increase in lung adenomas was produced in this bioassay by administration of piperazine together with sodium nitrate, suggesting the formation of the active nitroso derivative ... Co-administration of 250 ppm piperazine and 500 ppm sodium nitrate in drinking water did not produce tumors in rats ... Piperazine dihydrochloride was not mutagenic in the mouse host-mediated assay. However, when tested in combination with sodium nitrate (to produce the N-nitroso derivative), a mutagenic response was seen ... Urinary metabolites isolated from mice given oral doses of both piperazine and sodium nitrate were also mutagenic.
Formation of (the carcinogen) nitrosodimethylamine (NDMA) from dimethylamine (DMA) & sodium nitrate in stomach of monkeys was investigated. After admin of DMA & sodium nitrate, the peak concn of NO2- & NDMA in stomach contents of the 3 starved monkeys were 2.7, 89, & 16.2 ppm, & 41.1, 144.4 & 5.4 ppb, respectively, while peaks of the 2 compounds in the unstarved monkeys (5 per group) were 75.6, 69.9, 5.7, 1.0 & 201.5 ppm of no2- & 833.6, 63.9, 6.1, not detected & 4.7 ppb of NDMA. NDMA was not detected (detection limit 0.2 ng) in blood of any monkey investigated.
For more Interactions (Complete) data for SODIUM NITRATE (7 total), please visit the HSDB record page.

Dates

Last modified: 07-20-2023

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